Ethyl 2-chlorobenzene-1-carboximidate hydrochloride
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Overview
Description
Ethyl 2-chlorobenzene-1-carboximidate hydrochloride is a chemical compound with the molecular formula C9H11Cl2NO. It is commonly used in pharmaceutical testing and research due to its unique chemical properties .
Preparation Methods
The synthesis of ethyl 2-chlorobenzene-1-carboximidate hydrochloride typically involves the reaction of ethyl 2-chlorobenzene-1-carboximidate with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the purity and yield of the final product . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
Ethyl 2-chlorobenzene-1-carboximidate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding carboxylic acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-chlorobenzene-1-carboximidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays to study enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the development of pharmaceutical drugs.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-chlorobenzene-1-carboximidate hydrochloride involves its interaction with specific molecular targets. It can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-chlorobenzene-1-carboximidate hydrochloride can be compared with similar compounds such as:
- Ethyl 2-bromobenzene-1-carboximidate
- Ethyl 2-fluorobenzene-1-carboximidate
- Ethyl 2-iodobenzene-1-carboximidate
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. This compound is unique due to its specific chlorine substituent, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
ethyl 2-chlorobenzenecarboximidate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO.ClH/c1-2-12-9(11)7-5-3-4-6-8(7)10;/h3-6,11H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJVSOWOSUPJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CC=C1Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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